molecular formula C19H28N2O3 B1325625 Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898763-60-5

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate

Cat. No.: B1325625
CAS No.: 898763-60-5
M. Wt: 332.4 g/mol
InChI Key: WOIPOGHZFWHHGY-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C19H28N2O3 and a molecular weight of 332.44 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate typically involves the reaction of ethyl 5-oxovalerate with 4-(4-methylpiperazinomethyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Quality control measures are also implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[4-(4-piperazinomethyl)phenyl]-5-oxovalerate
  • Ethyl 5-[4-(4-methylpiperidin-1-yl)methyl]phenyl]-5-oxovalerate
  • Ethyl 5-[4-(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxovalerate

Uniqueness

Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpiperazinomethyl group plays a crucial role in its reactivity and interactions with molecular targets, distinguishing it from similar compounds .

Properties

IUPAC Name

ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIPOGHZFWHHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643006
Record name Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-60-5
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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